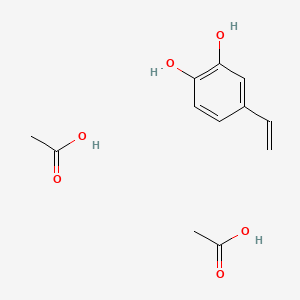

1,2-Benzenediol, 4-ethenyl-, diacetate

Description

Contextualization of 1,2-Benzenediol Derivatives in Organic Chemistry

1,2-Benzenediol, commonly known as catechol, is an organic compound that serves as a fundamental building block in a vast array of chemical syntheses. researchgate.net Catechols are characterized by a benzene (B151609) ring with two hydroxyl groups substituted on adjacent carbons. nih.gov This structural arrangement imparts unique properties, including the ability to act as a bidentate ligand for metal ions and to undergo redox reactions to form quinones. researchgate.net

Naturally occurring in trace amounts in fruits and vegetables, catechol and its derivatives are integral to various biological processes. researchgate.net The catechol moiety is found in molecules like catechin (B1668976) in green tea and in neurotransmitters. rsc.orgmdpi.com Industrially, synthetic catechol is a significant commodity chemical, primarily used as a precursor for pesticides, flavors, and fragrances. researchgate.net The versatility of the catechol structure has made its derivatives a subject of extensive research, leading to the development of compounds with tailored properties for applications ranging from polymer science to pharmaceuticals.

Significance of Ethenyl and Diacetate Functionalities in Aromatic Systems

The chemical behavior of 1,2-Benzenediol, 4-ethenyl-, diacetate is largely dictated by its two key functional groups: the ethenyl (vinyl) group and the diacetate groups. Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. iarc.frresearchgate.net

The ethenyl group (-CH=CH2) is a site of unsaturation, making the molecule amenable to addition reactions, most notably polymerization. iarc.fr This vinyl group allows the molecule to act as a monomer, forming long polymer chains. The presence of the vinyl group on the aromatic ring creates a styrenic system, which is a cornerstone of many commercially important polymers. iarc.fr

The diacetate groups (-OCOCH3) serve a crucial role as protecting groups for the hydroxyl moieties of the catechol. rsc.org The highly reactive nature of the catechol hydroxyls can interfere with certain chemical transformations, particularly radical polymerization of the vinyl group. iarc.frwikipedia.org By converting the hydroxyls to acetates, their reactivity is temporarily masked, allowing for controlled polymerization of the ethenyl group. rsc.orgwikipedia.org This esterification is a reversible process, and the acetate (B1210297) groups can be removed under specific conditions (e.g., acidic or thermal) to regenerate the catechol hydroxyls in the resulting polymer, thereby imparting the adhesive and antioxidant properties of the catechol moiety to the final material. rsc.org

Evolution of Research Trajectories for Catechol Acetates and Related Compounds

Historically, research on catechol and its simple derivatives dates back to the 19th century with its isolation and initial characterization. nih.gov Early studies focused on its natural sources and basic chemical reactions. In the 20th century, the utility of catechol as a photographic developer was explored, marking one of its early technological applications. nih.gov

The investigation of catechol esters, including acetates, has evolved significantly. Initially, these esters were studied as simple derivatives to understand the influence of acylation on the properties of phenols. More recent research has shifted towards leveraging catechol acetates as key components in materials science and medicinal chemistry. For instance, studies in the late 20th and early 21st centuries began to explore the synthesis of polymers from protected catechol monomers. rsc.orgwikipedia.org This research has been driven by the desire to create bio-inspired adhesives, mimicking the strong underwater adhesion of mussel proteins, which is attributed to catechol-containing amino acids. rsc.org

Furthermore, research into the biological activity of catechol derivatives has expanded to include their esters. Studies have investigated the antibacterial properties of various alkyl catechol esters, providing a basis for the development of new therapeutic agents. The use of acetate groups as protecting groups in the synthesis of complex molecules containing the catechol moiety has also become a standard strategy in modern organic synthesis.

Scope and Objectives of Academic Inquiry on this compound

The primary focus of academic inquiry into this compound centers on its role as a functional monomer in polymer chemistry. Key research objectives include:

Synthesis and Characterization: Developing efficient and high-yield synthetic routes to the monomer, often starting from readily available precursors like caffeic acid. rsc.org This includes detailed characterization of the molecule's structure and purity using techniques such as NMR spectroscopy.

Controlled Polymerization: Investigating methods for the controlled polymerization of the monomer to produce well-defined polymers with specific molecular weights and narrow molecular weight distributions. rsc.orgwikipedia.org Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed. rsc.orgwikipedia.org

Deprotection and Functionalization: Studying the conditions for the removal of the acetate protecting groups to unmask the catechol functionality in the resulting polymer. rsc.org The goal is to achieve this deprotection without degrading the polymer backbone.

Material Properties: Evaluating the properties of the resulting catechol-containing polymers, particularly their adhesive strength to various substrates, including metals. rsc.org This research aims to develop novel bio-based adhesives and coatings.

Research Findings and Data

The scientific literature provides specific data on this compound and its precursors.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Other Names | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

|---|---|---|---|---|

| This compound | 4-Vinylcatechol diacetate | C12H12O4 | 220.22 | 57142-64-0 |

| 1,2-Benzenediol | Catechol, Pyrocatechol | C6H6O2 | 110.11 | 120-80-9 |

Data compiled from multiple sources.

Table 2: Research Highlights on Polymers Derived from Vinylcatechol Monomers

| Monomer | Polymerization Method | Key Findings | Application Focus |

|---|---|---|---|

| Boc-protected vinyl catechol | RAFT Polymerization | Well-defined polymers with controlled molecular weights were synthesized. Deprotection under acidic or thermal conditions yielded catechol-containing polymers. | Bio-based adhesives with strong adhesion to aluminum. |

Data synthesized from research articles on vinylcatechol polymerization. rsc.orgwikipedia.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;4-ethenylbenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.2C2H4O2/c1-2-6-3-4-7(9)8(10)5-6;2*1-2(3)4/h2-5,9-10H,1H2;2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPZADCYQSOSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C=CC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60853094 | |

| Record name | Acetic acid--4-ethenylbenzene-1,2-diol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60853094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57142-64-0 | |

| Record name | Acetic acid--4-ethenylbenzene-1,2-diol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60853094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1,2 Benzenediol, 4 Ethenyl , Diacetate

Hydrolysis Pathways of the Diacetate Functionality

The hydrolysis of the diacetate groups in 1,2-Benzenediol, 4-ethenyl-, diacetate involves the cleavage of the ester bonds to yield 4-vinylcatechol and acetic acid. This transformation can be achieved through both catalytic and non-catalytic routes, with the reaction conditions significantly influencing the mechanism and rate of acetate (B1210297) cleavage.

The hydrolysis of aryl acetates, such as this compound, is a well-studied class of reactions. The process can be catalyzed by both acids and bases, or it can proceed non-catalytically, albeit at a much slower rate.

Base-catalyzed hydrolysis is typically the most efficient method for the deacetylation of aryl acetates. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetate group. This forms a tetrahedral intermediate, which then collapses to release the phenoxide and a molecule of acetic acid. The phenoxide is subsequently protonated to yield the final catechol product. The rate of base-catalyzed hydrolysis is dependent on the stability of the leaving phenoxide group. rsc.org For esters with good leaving groups, the formation of the tetrahedral intermediate is often the rate-determining step. researchgate.net

Acid-catalyzed hydrolysis proceeds via a different mechanism. The first step is the protonation of the carbonyl oxygen of the acetate group, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an acetic acid molecule lead to the formation of the catechol. The acid-catalyzed hydrolysis of vinyl acetate has been studied, providing insights into the mechanism for related compounds. osti.gov

Non-catalytic hydrolysis of aryl acetates can occur in neutral aqueous solutions, but the reaction is generally slow. stanford.edu The mechanism in neutral conditions can be complex, and the rate is sensitive to temperature. stanford.edu In some cases, the presence of certain mineral surfaces, like silica, has been shown to catalyze the hydrolysis of phenyl acetate, suggesting that heterogeneous catalysis could also play a role in specific environments. stanford.edu

The table below summarizes the general characteristics of the different hydrolysis pathways for aryl acetates.

| Hydrolysis Pathway | Catalyst | General Mechanism | Key Features |

| Base-Catalyzed | Hydroxide ions (e.g., NaOH, KOH) | Nucleophilic acyl substitution | Generally fast and efficient. Rate is sensitive to the stability of the leaving group. rsc.orgresearchgate.net |

| Acid-Catalyzed | Protons (e.g., HCl, H₂SO₄) | Activation of carbonyl by protonation, followed by nucleophilic attack of water. | Reversible process. Rate depends on the concentration of the acid and the substrate. osti.gov |

| Non-Catalytic | None (neutral water) | Slow nucleophilic attack by water. | Very slow reaction rate at room temperature. Can be accelerated by high temperatures. stanford.edu |

This table provides a generalized overview of hydrolysis pathways for aryl acetates.

The choice of solvent can have a significant impact on the rate and mechanism of acetate cleavage. The solvent's polarity, proticity, and ability to solvate the transition state are all crucial factors.

In the context of hydrolysis, water is not only a reagent but also the solvent. The high polarity of water helps to stabilize the charged intermediates and transition states involved in both acid- and base-catalyzed hydrolysis. Studies on the alkaline hydrolysis of p-nitrophenyl acetate have shown that the solvent plays an indispensable role in shaping the concerted transition state. nih.gov

The effect of the solvent on the hydrolysis of aryl esters can be summarized by considering its influence on the stability of the reactants, transition state, and products.

| Solvent Property | Effect on Hydrolysis | Rationale |

| Polarity | Increased polarity generally increases the rate of hydrolysis. | Polar solvents stabilize the charged tetrahedral intermediate and the leaving phenoxide ion. nih.gov |

| Proticity | Protic solvents (like water and alcohols) can participate in the reaction by donating protons. | They can stabilize the transition state through hydrogen bonding and facilitate proton transfer steps. |

| Aprotic Solvents | Can be used for specific deprotection methods. | In reactions with nucleophiles other than water (e.g., amines), aprotic solvents can be advantageous to avoid competing hydrolysis. digitellinc.com |

This table illustrates the general influence of solvent properties on the hydrolysis of aryl esters.

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group of this compound is a site of rich chemical reactivity, susceptible to polymerization, addition reactions, and oxidative transformations. The electronic properties of the catechol diacetate moiety influence the reactivity of the vinyl group.

The vinyl group of this compound can undergo polymerization to form poly(vinylcatechol) derivatives. These polymers are of interest due to their potential applications in areas such as adhesives and coatings. The polymerization can proceed through various mechanisms, including radical and anionic polymerization.

Radical polymerization of protected vinyl catechols, such as the acetylated form, can be initiated using radical initiators like AIBN (2,2'-azobis(2-methylpropionitrile)). digitellinc.com Techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization have been successfully employed to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. digitellinc.comresearchgate.net The reactivity of the monomer in copolymerization can be influenced by the nature of the protecting groups on the catechol. digitellinc.com

Anionic polymerization of vinylcatechol derivatives has also been demonstrated. acs.orgresearchgate.netfigshare.com To prevent the acidic protons of the catechol from interfering with the anionic polymerization, the hydroxyl groups are typically protected, for example, as acetonides. acs.orgresearchgate.netfigshare.com Living anionic polymerization allows for the synthesis of block copolymers and gradient copolymers with other monomers like styrene (B11656). acs.orgresearchgate.netfigshare.com The reactivity of the vinylcatechol monomer relative to styrene has been shown to depend on the position of the vinyl group on the catechol ring. acs.orgresearchgate.net

Oligomerization of the parent compound, 4-vinylcatechol, has been observed, particularly during thermal treatment, such as in the roasting of coffee beans where it is formed from the decarboxylation of caffeic acid. nih.gov This process can lead to the formation of various dimers and oligomers, including phenylindane structures. nih.gov

The table below provides a comparison of different polymerization methods for vinyl catechol derivatives.

| Polymerization Method | Initiator/Catalyst | Key Features |

| Radical Polymerization (RAFT) | Radical initiator (e.g., AIBN) and RAFT agent | Produces well-defined polymers with controlled molecular weight and narrow polydispersity. digitellinc.comresearchgate.net |

| Anionic Polymerization | Organolithium initiator (e.g., sec-butyllithium) | Requires protection of the catechol hydroxyl groups. Allows for the synthesis of block and gradient copolymers. acs.orgresearchgate.netfigshare.com |

| Thermal Oligomerization | Heat | Leads to the formation of dimers and higher oligomers. Observed for the unprotected 4-vinylcatechol. nih.gov |

This table compares different polymerization and oligomerization pathways for vinyl catechol derivatives.

The double bond of the ethenyl group is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic additions are characteristic reactions of alkenes. For styrenic compounds, the addition of electrophiles typically proceeds via the formation of a stable benzylic carbocation intermediate. ucalgary.ca Examples of electrophilic additions include:

Halogenation: The addition of bromine (Br₂) across the double bond would be expected to form a dibromoethane derivative. youtube.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the vinyl group and the halide adding to the benzylic carbon to form the more stable carbocation intermediate. youtube.com

Hydration: Acid-catalyzed addition of water would also follow Markovnikov's rule to produce a 1-hydroxyethyl derivative.

Nucleophilic additions to the vinyl group are less common for electron-rich styrenes unless the double bond is activated by a strong electron-withdrawing group. However, in the context of the catechol moiety, nucleophilic additions can occur after oxidation of the catechol to an ortho-quinone. researchgate.net The resulting ortho-benzoquinone is highly electrophilic and can react with nucleophiles. researchgate.net Additionally, under certain catalytic conditions, nucleophilic addition of pronucleophiles to vinyl arenes can be achieved. researchgate.net

The ethenyl bond can be cleaved or modified through various oxidative reactions.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of the ethenyl group with ozone (O₃), followed by a workup step, would cleave the double bond to yield an aromatic aldehyde (3,4-diacetoxybenzaldehyde) and formaldehyde. iitk.ac.in The ozonolysis of styrene and its derivatives has been extensively studied to understand the reaction mechanism and product formation. nih.govacs.orgrsc.orgacs.org

Epoxidation involves the conversion of the alkene to an epoxide. This can be achieved using peroxy acids (e.g., m-CPBA) or through catalyzed reactions. Ketone-catalyzed asymmetric epoxidation has been shown to be effective for a variety of olefins. nih.gov The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.

Oxidative cleavage with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions can lead to the cleavage of the double bond and oxidation of the resulting fragments to carboxylic acids.

Aromatic Ring Functionalization and Derivatization

The functionalization of the aromatic ring of this compound is a key aspect of its chemistry, offering pathways to a variety of derivatives. The nature and position of the existing substituents heavily influence the outcome of these reactions.

Electrophilic Aromatic Substitutions on the Catechol Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The success and regioselectivity of such reactions on this compound are dictated by the electronic effects of the diacetate and ethenyl groups.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring, typically using a Lewis acid catalyst. masterorganicchemistry.com

Nitration: The substitution of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The attachment of alkyl or acyl groups, respectively, using a Lewis acid catalyst. wikipedia.orgnih.govchadsprep.com

Radical Reactions and Antioxidant Mechanisms

The catechol structure is widely recognized for its ability to participate in radical reactions and exhibit antioxidant properties. This reactivity is rooted in the ability of the hydroxyl groups to donate a hydrogen atom to a free radical, thereby neutralizing it. In the case of this compound, the protective acetate groups must first be removed to unmask the reactive catechol functionality.

Once deprotected to form 4-vinylcatechol, the compound can act as a potent antioxidant. The antioxidant mechanism of catechols involves the scavenging of reactive oxygen species (ROS). The brain, for instance, is particularly vulnerable to oxidative stress, and catechol-containing compounds are known to react with ROS. khanacademy.org The antioxidant activity of catechins, which also contain a catechol moiety, is largely dependent on the number and location of hydroxyl groups. wikipedia.org

The general mechanism for radical scavenging by a catechol is as follows:

Donation of a hydrogen atom from one of the hydroxyl groups to a free radical (R•), forming a semiquinone radical.

The semiquinone radical can be stabilized by resonance.

It can then react with another radical or undergo further oxidation to form an ortho-quinone.

This ability to scavenge free radicals makes catechol-containing compounds valuable in mitigating oxidative stress.

Chemo- and Regioselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. In this compound, the presence of the aromatic ring, the vinyl group, and the acetate esters allows for various selective transformations.

A key chemoselective transformation is the deprotection of the acetate groups to reveal the catechol. This can be achieved under basic or acidic conditions, leaving the vinyl group intact for subsequent reactions. For instance, the deprotection of an acetate-protected poly(vinyl catechol) has been demonstrated using a diamine.

The vinyl group itself can undergo a variety of reactions, such as polymerization or addition reactions, independently of the aromatic ring, especially when the ring's reactivity is attenuated by the acetate groups. The choice of reagents and reaction conditions determines which part of the molecule reacts.

Role of this compound as a Synthetic Intermediate and Precursor

This compound serves as a valuable synthetic intermediate, primarily as a protected monomer in the synthesis of functional polymers. Its utility stems from the ability to polymerize via the vinyl group and then deprotect the catechol moieties to impart specific properties to the resulting polymer.

This compound, also referred to as 3,4-diacetoxystyrene, can be synthesized from the naturally occurring caffeic acid. It is used as an acetate-protected vinyl catechol monomer in copolymerization with other monomers like glycidyl (B131873) methacrylate (B99206) to create adhesives. The resulting polymers can then be deprotected to expose the catechol groups, which are known for their strong adhesive properties, particularly to metal surfaces.

Furthermore, vinylcatechol derivatives are employed in anionic polymerization to produce well-defined polymers. The protected catechol monomers, such as 4-vinylcatechol acetonide, can be polymerized, and the protecting groups can be subsequently removed to yield poly(vinylcatechol)s. This strategy allows for the creation of polymers with controlled molecular weights and architectures.

The table below summarizes some of the synthetic applications of this compound and its derivatives.

| Application | Description |

| Polymer Synthesis | Acts as a monomer in free-radical and anionic polymerization to create functional polymers. |

| Adhesive Formulation | Used as a precursor to catechol-containing polymers that exhibit strong adhesion to various substrates. |

| Bio-based Materials | Can be derived from caffeic acid, a renewable resource, for the development of sustainable polymers. |

| Functional Coatings | The resulting poly(vinylcatechol)s can be used to create functional coatings with antioxidant or adhesive properties. |

Advanced Spectroscopic and Structural Characterization of 1,2 Benzenediol, 4 Ethenyl , Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural verification and detailed analysis of 1,2-Benzenediol, 4-ethenyl-, diacetate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would display distinct signals for the aromatic protons, the vinyl (ethenyl) group protons, and the methyl protons of the two acetate (B1210297) groups. The aromatic region would show a complex pattern for the three protons on the benzene (B151609) ring. The vinyl group would produce a characteristic set of signals corresponding to a complex splitting pattern, often an AMX or ABX system, due to the distinct chemical environments of the three vinyl protons. researchgate.net The two acetate groups, being chemically equivalent in many solvents, would likely yield a single sharp peak integrating to six protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. compoundchem.com For this compound, ten distinct signals are expected in a proton-decoupled spectrum, corresponding to the ten carbon atoms in the molecule, unless symmetry results in overlapping signals. The spectrum would show characteristic chemical shifts for the carbonyl carbons of the acetate groups (typically in the 168-172 ppm range), the aromatic carbons, the vinyl carbons, and the methyl carbons of the acetate groups (around 20-25 ppm). libretexts.orgoregonstate.edu The chemical shifts are sensitive to the electronic effects of the substituents on the benzene ring. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on known shifts for similar structures like 4-vinylguaiacol and general substituent effects. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetate (CH₃) | ~2.3 | ~21 |

| Acetate (C=O) | - | ~169 |

| Aromatic (CH) | 7.1 - 7.4 | 123 - 142 |

| Aromatic (C-O) | - | 140 - 145 |

| Aromatic (C-C=C) | - | ~135 |

| Vinyl (=CH₂) | 5.3 - 5.8 | ~117 |

| Vinyl (=CH-) | 6.6 - 6.8 | ~136 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the signals from ¹H and ¹³C NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and, crucially, between the vinyl protons, helping to delineate the spin system of the ethenyl group. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the direct assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton's signal in the ¹H spectrum. For instance, the vinyl proton signals would correlate with the vinyl carbon signals, and each aromatic proton would correlate with its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). youtube.com HMBC is vital for piecing together the molecular skeleton. For example, it would show a correlation from the acetate methyl protons to the carbonyl carbon and to the aromatic carbon to which the acetate group is attached. It would also show correlations between the vinyl protons and the aromatic ring carbons, confirming the position of the ethenyl substituent. youtube.comyoutube.com

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on molecules tumbling freely in a solvent, solid-state NMR (ssNMR) is used to study the compound in its crystalline or amorphous solid form. researchgate.net CP/MAS (Cross-Polarization/Magic-Angle Spinning) is a common ssNMR technique that provides high-resolution spectra of solids. For this compound, ¹³C CP/MAS NMR could be used to study its polymorphic forms, if any exist. researchgate.net Differences in the crystal packing and molecular conformation between different solid forms would result in variations in the ¹³C chemical shifts. researchgate.net This technique is particularly valuable for characterizing the structure of materials where single crystals suitable for X-ray diffraction cannot be grown. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching of the two acetate groups, typically found in the region of 1750-1770 cm⁻¹. Other key absorbances would include C-O stretching vibrations for the ester linkage, C=C stretching for the aromatic ring and the vinyl group, and C-H stretching vibrations for the aromatic, vinyl, and methyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch is often weaker in Raman than in IR, the C=C stretching vibrations of the aromatic ring and the vinyl group typically give strong Raman signals, making it a useful tool for analyzing the carbon framework. researchgate.netnih.gov Studies on related catechol compounds have utilized Raman spectroscopy to investigate ring vibrations and interactions. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1750 - 1770 | IR (Strong) |

| Aromatic/Vinyl | C=C Stretch | 1600 - 1650 | IR, Raman (Strong) |

| Ester C-O | C-O Stretch | 1150 - 1250 | IR (Strong) |

| Aromatic/Vinyl | C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl (Acetate) | C-H Stretch | 2900 - 3000 | IR, Raman |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation, clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For this compound (C₁₂H₁₂O₄), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence. Upon ionization, the molecule would likely show a molecular ion peak [M]⁺ or a quasi-molecular ion peak such as [M+H]⁺ or [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments on the molecular ion would induce fragmentation, providing structural information. Common fragmentation pathways for this molecule could include the loss of ketene (B1206846) (CH₂=C=O) from the acetate groups, a characteristic fragmentation for acetylated phenols, or cleavage of the entire acetyl group. nih.govresearchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₄ |

| Calculated Exact Mass [M] | 220.0736 |

| Common Adducts (HRMS) | [M+H]⁺, [M+Na]⁺ |

| Potential Key Fragment Ions (m/z) | [M-42] (loss of ketene), [M-59] (loss of COOCH₃) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,4-diacetoxystyrene |

| 4-vinylguaiacol |

| Catechol |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

No GC-MS data, including retention times, fragmentation patterns, or studies on the purity and volatile byproducts of this compound, were found.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, its three-dimensional molecular structure, crystal system, space group, and unit cell dimensions remain undetermined from this method.

Other Spectroscopic Methods for Specialized Analysis (e.g., UV-Vis for Electronic Transitions)

No UV-Vis spectroscopic data detailing the electronic transitions, absorption maxima (λmax), or molar absorptivity for this compound could be retrieved.

Due to the absence of verifiable research findings for the specified compound, the requested article with detailed data tables and research findings cannot be produced.

Computational and Theoretical Investigations of 1,2 Benzenediol, 4 Ethenyl , Diacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by solving the Schrödinger equation based on the electron density. nih.gov For 1,2-Benzenediol, 4-ethenyl-, diacetate, DFT calculations are instrumental in understanding its fundamental electronic and structural nature.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule governs its chemical reactivity, and a key aspect of this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich catechol ring, while the LUMO is distributed over the vinyl and acetate (B1210297) groups. The magnitude of the HOMO-LUMO gap can be tuned by modifying the substituent groups on the benzene (B151609) ring. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a quantitative measure of this gap. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Note: The values in this table are theoretical predictions based on DFT calculations and serve as illustrative examples of the data that would be generated in a computational study.

Conformational Analysis and Energy Landscapes

The flexibility of the ethenyl and diacetate groups in this compound allows for multiple spatial arrangements or conformations. nih.govresearchgate.net Conformational analysis aims to identify the most stable conformers and the energy barriers between them, which collectively form the molecule's potential energy surface.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. nih.govrsc.orgmdpi.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. nih.gov These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific resonances. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for such predictions. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. nih.govnih.gov While calculated harmonic frequencies often systematically deviate from experimental values, they can be corrected using empirical scaling factors to achieve good agreement. nih.govresearchgate.netnist.gov This allows for the assignment of experimental spectral bands to specific molecular motions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 142.1 |

| C2 | 141.8 |

| C3 | 123.5 |

| C4 | 127.9 |

| C5 | 122.6 |

| C6 | 125.4 |

| C (ethenyl) | 135.2 |

| C (ethenyl) | 115.9 |

| C (acetate C=O) | 168.5 |

| C (acetate C=O) | 168.3 |

| C (acetate CH₃) | 20.7 |

| C (acetate CH₃) | 20.6 |

Note: This table presents hypothetical ¹³C NMR chemical shift values as would be predicted by DFT calculations for illustrative purposes.

Molecular Dynamics Simulations

While DFT provides insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solution or as part of a larger assembly. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time.

Intermolecular Interactions and Self-Assembly Behavior

MD simulations can reveal how molecules of this compound interact with each other. These interactions, which include van der Waals forces, electrostatic interactions, and potential hydrogen bonding (if hydrolysis of the acetate groups occurs), govern the macroscopic properties of the substance.

By simulating a system containing many molecules of this compound, it is possible to observe and analyze self-assembly phenomena. For instance, the aromatic rings may lead to π-π stacking interactions, influencing the material's bulk structure and properties.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. MD simulations explicitly model the solvent molecules, providing a realistic depiction of solute-solvent interactions.

For this compound, simulations in different solvents (e.g., water, ethanol, or a non-polar solvent) can illustrate how the solvent influences the conformational equilibrium. For example, a polar solvent might stabilize more polar conformers of the molecule. Furthermore, by analyzing the radial distribution functions, one can understand the solvation shell structure around the molecule, which is critical for understanding its reactivity in solution.

Quantum Chemical Studies on Reaction Mechanisms

Transition State Analysis for Key Transformations

A thorough search of scientific databases reveals a lack of specific studies on the transition state analysis for key chemical transformations of this compound. Such analyses are crucial for elucidating reaction pathways, determining activation energies, and understanding the geometry of the transient species that govern reaction rates. However, no data on calculated transition state geometries, vibrational frequencies, or energy barriers for reactions involving this specific diacetate are currently available.

Reaction Coordinate Mapping for Rate-Determining Steps

Similarly, there is no published research that maps the reaction coordinates for the rate-determining steps in reactions of this compound. This type of computational investigation would provide a detailed energy profile along the reaction pathway, identifying the highest energy point corresponding to the transition state and thus offering insights into the factors that control the reaction speed. The absence of such studies limits a deep, quantitative understanding of its reaction kinetics from a theoretical standpoint.

Structure-Reactivity Relationships Derived from Computational Models

Currently, there are no specific computational models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, that have been developed and published for this compound. These models are essential for correlating a molecule's structural features with its chemical reactivity or biological activity. The development of such models would require a dataset of experimentally determined reactivities for a series of related compounds, which is not currently available for this specific chemical. Therefore, no detailed structure-reactivity relationships derived from computational models can be reported.

Applications in Chemical Science and Engineering Non Clinical

Role in Polymer Chemistry and Materials Science

The compound is a key building block in the synthesis of advanced polymers, where the catechol functionality imparts unique adhesive and surface-active properties.

1,2-Benzenediol, 4-ethenyl-, diacetate serves as a protected monomer, referred to as 3,4-diacetoxystyrene (DAS), for creating catechol-containing polymers. The direct polymerization of unprotected vinylcatechol can be problematic as the free hydroxyl groups can interfere with polymerization reactions, acting as radical traps. Therefore, the synthesis strategy involves polymerizing the acetate-protected monomer followed by a deprotection step to yield the final functional polymer, poly(3,4-dihydroxystyrene) (PDHS), also known as poly(vinylcatechol). ucl.ac.ukresearchgate.net

Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, are employed to synthesize well-defined homopolymers and block copolymers of 3,4-diacetoxystyrene. ucl.ac.uknih.govacs.org For instance, NMP has been used to create block copolymers of poly(3,4-diacetoxystyrene) and poly(4-trimethylsilylstyrene) (PDAS-b-PTMSS). ucl.ac.uk Similarly, RAFT polymerization has been utilized to produce block copolymers like PPDFMA-b-PDAS, where PPDFMA is poly(pentadecafluorooctyl methacrylate). nih.govacs.org These controlled polymerization methods allow for precise control over molecular weight and architecture, leading to materials with tailored properties.

After polymerization, the diacetate protecting groups are typically removed through acid-catalyzed deprotection to reveal the catechol groups, transforming the polymer into a functional material with strong adhesive capabilities. ucl.ac.uk This two-step process is crucial for producing high-performance catechol-based polymers.

Table 1: Polymerization Methods for this compound (3,4-diacetoxystyrene)

| Polymerization Method | Polymer Type | Deprotection Required | Resulting Functional Polymer | Key Features of Method |

|---|---|---|---|---|

| Nitroxide-Mediated Polymerization (NMP) | Block Copolymers (e.g., PDAS-b-PTMSS) | Yes | Poly(3,4-dihydroxystyrene) block copolymers | User-friendly; good control for styrenic monomers. ucl.ac.uk |

| Reversible Addition-Fragmentation Chain-transfer (RAFT) | Block Copolymers (e.g., PPDFMA-b-PDAS) | Yes | Poly(3,4-dihydroxystyrene) block copolymers | Versatile; yields polymers with low dispersity. nih.govacs.org |

| Free-Radical Polymerization | Homopolymers, Copolymers | Yes | Poly(vinylcatechol) | Simpler method, but offers less control over polymer structure. researchgate.net |

Polymers derived from this compound are highly valued for their exceptional adhesive properties, inspired by the proteins mussels use to adhere to surfaces underwater. nih.gov After deprotection, the resulting poly(vinylcatechol) is a key component in advanced adhesives and coatings.

These catechol-containing polymers exhibit strong adhesion to a wide variety of substrates, including metals, metal oxides, and even low-surface-energy polymers like thermoplastic polyolefins (TPO). nih.govacs.org The adhesive mechanism involves multiple interactions, including hydrogen bonding, metal coordination, and covalent bonding, which allows for robust performance even in wet environments. nih.gov

Key applications include:

Underwater Adhesives: Copolymers such as poly(catechol-styrene) (PCS) have demonstrated exceptional bonding strength underwater, a challenging environment where traditional adhesives often fail. nih.govwipo.int

Biomedical Adhesives: The ability to function in aqueous environments makes these polymers promising candidates for biomedical applications. wipo.int

Coatings for Low-Surface-Energy Plastics: Catechol-functionalized latex polymers have been shown to dramatically improve adhesion on challenging plastic substrates, which are difficult to coat. acs.org

Anticorrosion Coatings: The combination of wet adhesion and hydrophobic properties of catechol-containing polymers makes them suitable for creating protective, anticorrosion coatings. nih.gov

Use as a Chemical Reagent in Organic Synthesis

While the primary application of this compound is in polymer science, it also serves as a precursor for creating complex molecular structures.

Based on available scientific literature, there is no significant evidence to suggest that this compound is used as an oxidizing agent in organic transformations. Its chemical structure, a protected catechol, is more susceptible to being oxidized itself rather than acting as an oxidant.

The most prominent role of this compound as a precursor is in the synthesis of advanced polymeric scaffolds. By incorporating this monomer into block copolymers, materials with highly ordered nanostructures can be created. For example, block copolymers containing poly(3,4-diacetoxystyrene) have been developed for applications in nanolithography. nih.govacs.org After self-assembly into ordered domains and subsequent deprotection, the catechol-containing block provides a functional handle for further modification or for creating patterns on a substrate. These polymeric scaffolds are of interest for the fabrication of next-generation electronics and semiconductor patterning. ucl.ac.uk

The monomer itself can also be derived from bio-based sources like caffeic acid, making it a valuable precursor for creating more sustainable functional polymers. ucl.ac.ukacs.org

Table 2: Applications of Polymers Derived from this compound

| Application Area | Polymer System | Key Property | Research Finding |

|---|---|---|---|

| Underwater Adhesives | Poly(catechol-styrene) (PVCS) | Exceptional underwater adhesion | Formulations show superior bonding in wet environments compared to commercial glues. nih.gov |

| Coatings | Catechol-functionalized latex | Adhesion to polyolefins | Displays remarkable adhesion to low-surface-energy thermoplastic polyolefin (TPO) substrates. acs.org |

| Nanolithography | PPDFMA-b-PDAS block copolymers | Self-assembly | Forms cylindrical domains as small as 4.8 nm, useful for sub-5 nm lithographic patterning. nih.govacs.org |

| Biomedical Materials | Catechol-containing polyacrylamides | Adhesion in aqueous environments | Polymers show high adhesiveness in aqueous environments, making them suitable for biomedical uses. mdpi.com |

Catalytic Applications and Ligand Development

There is currently a lack of significant research in the scientific literature detailing the use of this compound or its corresponding deprotected vinylcatechol in catalytic applications or as a primary component in ligand development. While catechol itself is a well-known bidentate ligand for metal ions, the specific vinyl-substituted version has not been extensively explored for these applications.

Role in Metal-Catalyzed Reactions

The vinyl acetate (B1210297) functionality of this compound makes it a suitable substrate for various metal-catalyzed reactions, particularly those involving palladium catalysts. Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and vinyl acetates are known to participate in these transformations.

In the context of palladium-catalyzed reactions, the vinyl group of this compound can undergo reactions such as the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. The presence of the diacetate-protected catechol ring can influence the electronic properties of the vinyl group, thereby affecting the reactivity and regioselectivity of the catalytic process.

Research into palladium-catalyzed reactions of vinyl esters has shown that the choice of ligands and reaction conditions can significantly impact the outcome. For instance, palladium-catalyzed diarylation of vinyl acetate with arylboronic acids has been demonstrated to be an efficient method for the synthesis of 1,2-diarylethyl acetates. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the known reactivity of the vinyl acetate group suggests its potential as a substrate in similar palladium-catalyzed cross-coupling reactions. The general mechanism for such a reaction would involve the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by insertion of the vinyl group of this compound, and subsequent reductive elimination to yield the coupled product.

| Reaction Type | Catalyst | Potential Substrates | Potential Products |

| Heck Reaction | Palladium(0) complexes | Aryl halides, vinyl halides | Substituted styrenes |

| Suzuki Coupling | Palladium(0) complexes | Arylboronic acids | Arylated vinyl compounds |

| Stille Coupling | Palladium(0) complexes | Organostannanes | Stannylated vinyl compounds |

Development of Ligands for Homogeneous and Heterogeneous Catalysis

The catechol moiety of this compound, once deprotected, offers a bidentate coordination site that is highly valuable for the development of ligands for both homogeneous and heterogeneous catalysis. Catecholates are known to form stable complexes with a wide range of transition metals.

The vinyl group provides a reactive handle for further functionalization, allowing for the synthesis of more complex, polydentate ligands. For example, the vinyl group can be subjected to hydrophosphination to introduce phosphine functionalities, which are crucial coordinating groups in many catalytic systems. The synthesis of phosphine ligands is a major area of research in catalysis, as the electronic and steric properties of the phosphine can be fine-tuned to control the activity and selectivity of the metal catalyst.

The general approach to synthesizing phosphine ligands from this compound would involve the deprotection of the acetate groups to reveal the free catechol, followed by a catalyzed or radical addition of a secondary phosphine across the vinyl double bond. The resulting phosphine-functionalized catechol could then be used to chelate to a metal center, creating a catalyst for reactions such as cross-coupling, hydrogenation, or hydroformylation.

Furthermore, the vinyl group allows for the polymerization of this monomer, leading to poly(vinylcatechol). This polymer, with its pendant catechol units, can act as a polymeric ligand, offering advantages in catalyst recovery and recycling in heterogeneous catalysis.

Industrial Chemical Manufacturing Processes

In the broader context of industrial chemical manufacturing, catechol and its derivatives are important intermediates. While specific large-scale industrial processes for this compound are not widely publicized, its chemical nature positions it as a potential precursor in the synthesis of various specialty chemicals.

Intermediate in the Production of Dyes and Pigments (general context)

Catechol and its derivatives have long been utilized as precursors in the synthesis of dyes and pigments. The electron-rich nature of the catechol ring makes it highly reactive towards electrophilic substitution reactions, which are fundamental to the synthesis of many classes of colorants.

Specifically, catechols can serve as coupling components in the formation of azo dyes. The synthesis of azo dyes typically involves the reaction of a diazonium salt with an electron-rich aromatic compound. The hydroxyl groups of the catechol ring are activating groups, facilitating the electrophilic attack of the diazonium ion to form the characteristic -N=N- azo linkage, which is a primary chromophore.

While direct evidence for the use of this compound as a primary intermediate in large-scale dye production is limited in available literature, its underlying 4-vinylcatechol structure is a viable candidate for such applications. The vinyl group could potentially be used to modify the properties of the resulting dye, for instance, by enabling its incorporation into a polymer backbone for applications in textile printing or advanced materials. The diacetate form serves as a protected version of the reactive catechol, which could be advantageous in multi-step syntheses to prevent unwanted side reactions before the final coupling step.

Commercially significant catechol-based dyes include certain mordant dyes and some disperse dyes. For example, some disperse dyes used for coloring polyester fabrics are derived from aromatic diamines and phenols, and catechol derivatives can be used as the phenolic component.

| Dye Class | Role of Catechol Moiety | Potential Modification via Vinyl Group |

| Azo Dyes | Coupling component | Polymerizable dye, altered solubility |

| Mordant Dyes | Chelating site for metal ions | Enhanced binding to fabric |

| Disperse Dyes | Chromophore precursor | Improved sublimation fastness |

Chemical Manufacturing Processes (general context)

In a general sense, the chemical functionalities present in this compound make it a useful building block in organic synthesis. The protected catechol can be deprotected under mild conditions to yield the free catechol, which is a versatile precursor for a variety of compounds, including pharmaceuticals, agrochemicals, and flavors.

The vinyl group is also a key functional group that can participate in a wide array of chemical transformations, including polymerization, cycloadditions, and various addition reactions. This dual functionality allows for the synthesis of complex molecules with tailored properties.

For instance, the polymerization of 4-vinylcatechol (derived from the diacetate) can lead to the production of specialty polymers with adhesive and chelating properties. These polymers have potential applications in coatings, adhesives, and materials for water treatment. The manufacturing process would involve the synthesis of the monomer, followed by a controlled polymerization reaction, and subsequent processing of the polymer into the desired form.

Environmental Degradation Pathways and Chemical Fate

Abiotic Degradation Mechanisms

The abiotic degradation of 1,2-Benzenediol, 4-ethenyl-, diacetate is expected to be driven by its constituent functional groups: the catechol backbone, the ethenyl (vinyl) group, and the two acetate (B1210297) esters. These processes, occurring without microbial intervention, are primarily influenced by sunlight, water, and atmospheric oxidants.

Photochemical Degradation under Environmental Conditions

In the atmosphere, vapor-phase this compound is expected to react with photochemically-produced hydroxyl radicals. For the related compound phenyl acetate, the estimated half-life for this reaction in the air is approximately 8 days. nih.gov

Hydrolytic Stability in Aqueous Environments

The primary pathway for the hydrolytic degradation of this compound is the cleavage of its two ester linkages, which would yield acetic acid and 4-ethenyl-1,2-benzenediol (4-vinylcatechol). The rate of this hydrolysis is significantly dependent on the pH of the aqueous environment. Generally, ester hydrolysis can be catalyzed by both acids and bases.

For the structurally similar phenyl acetate, hydrolysis is an important fate process, particularly in alkaline waters. nih.gov A calculated half-life of 6 days at pH 8 has been reported for phenyl acetate. nih.gov The hydrolysis of phenyl acetate is first-order and base-catalyzed at near-neutral pH. stanford.edu The presence of mineral surfaces, such as silica, has been shown to catalyze the hydrolysis of phenyl acetate, which could be a relevant factor in natural water systems. stanford.edu

Table 1: Hydrolysis Data for Structurally Related Phenyl Acetate

| pH | Temperature (°C) | Conditions | Half-life | Reference |

| 8 | 25 | Calculated | 6 days | nih.gov |

| ~6.3 | 10 - 65 | Homogeneous, base-catalyzed | - | stanford.edu |

| 5 | 20 - 45 | Acetate-catalyzed | - | sci-hub.box |

Note: This data is for phenyl acetate and serves as an analogue for estimating the behavior of this compound.

Oxidation Processes in Various Media

The catechol and ethenyl moieties of this compound are susceptible to oxidation. In aqueous environments, oxidation can be initiated by reactive oxygen species such as hydroxyl radicals. The oxidation of substituted phenols in supercritical water has been shown to proceed through demethylation, oxidation of the substituent, and ring-opening. osti.gov For the subject compound, oxidation of the ethenyl group could lead to the formation of an epoxide or cleavage to form aldehydes. Oxidation of the catechol ring, likely after hydrolysis of the acetate groups, would lead to the formation of quinones and subsequent ring-opening products.

Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals are effective in degrading phenolic compounds. researchgate.net While specific data for this compound is unavailable, the principles of these processes would apply.

Biotic Degradation Pathways

The biodegradation of this compound is anticipated to be a significant environmental fate process, likely initiated by the enzymatic hydrolysis of the ester bonds, followed by the microbial metabolism of the resulting 4-vinylcatechol.

Microbial Transformation and Metabolism in Aquatic and Terrestrial Systems

Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of aromatic compounds. The biodegradation of catechols is a well-studied process. nih.govresearchgate.net Bacteria such as Pseudomonas species can metabolize catechol through ring cleavage pathways, ultimately breaking it down into simpler molecules that can enter central metabolic pathways. nih.gov

The initial step in the biodegradation of this compound would likely be the hydrolysis of the acetate groups to form 4-vinylcatechol. This intermediate would then be subject to microbial degradation. The vinyl group may also be a site of microbial attack. For example, some bacteria are capable of aerobically degrading vinyl chloride. researchgate.net The degradation of polyvinyl alcohol (PVA), which contains vinyl groups, is also known to be carried out by various bacteria and fungi. nih.gov

Enzymatic Degradation Routes

Specific enzymes are responsible for the key steps in the biodegradation of compounds like this compound.

Esterases: These enzymes would catalyze the initial hydrolysis of the diacetate to release the catechol structure. Acetylcholinesterase and butyrylcholinesterase are examples of enzymes that hydrolyze acetate esters. nih.gov While these are specific to neurotransmitters, non-specific esterases are widespread in microorganisms and are expected to act on this compound. The enzymatic hydrolysis of acetate from other acetylated molecules has been characterized. nih.gov

Oxygenases: Once the protective acetate groups are removed, catechol dioxygenases would be key enzymes in the degradation of the resulting 4-vinylcatechol. These enzymes catalyze the cleavage of the aromatic ring, a critical step in the mineralization of the compound.

Dehydrogenases/Oxidases: Enzymes that act on the vinyl group could also be involved. For instance, PVA-dehydrogenase is involved in the oxidation of polyvinyl alcohol. nih.gov

Environmental Persistence and Chemical Transformation Products

The persistence of this compound in the environment is anticipated to be relatively low due to the presence of hydrolysable acetate groups. The ester linkages are susceptible to both abiotic and biotic degradation, leading to the formation of more polar and reactive intermediates.

The principal initial degradation step for this compound in an environmental context is the hydrolysis of its two acetate esters. This process can be catalyzed by changes in pH (base-catalyzed hydrolysis is particularly relevant for esters) or mediated by microbial esterase enzymes. stanford.eduresearchgate.net This reaction yields acetic acid and the more environmentally mobile and reactive compound, 4-vinylcatechol.

Once formed, 4-vinylcatechol becomes the central intermediate in the degradation cascade. Research on related phenolic compounds indicates that 4-vinylcatechol can undergo further transformations. For instance, it is known to be a product of the degradation of caffeic acid and can subsequently oligomerize, forming more complex structures. researchgate.netnih.gov These oligomers, such as substituted phenylindanes and butanes, have been identified as bitter-tasting compounds in roasted coffee and represent a potential pathway for the transformation of 4-vinylcatechol in certain environments. nih.gov

The table below outlines the likely degradation products of this compound.

Interactive Data Table: Potential Degradation Products

| Precursor Compound | Transformation Process | Resulting Degradant/Metabolite | Chemical Formula of Degradant |

|---|---|---|---|

| This compound | Hydrolysis | 4-vinylcatechol | C₈H₈O₂ |

| This compound | Hydrolysis | Acetic acid | C₂H₄O₂ |

For this compound, a predictive model would consider several key factors:

Hydrolysis Rate: The rate of ester hydrolysis is a critical parameter. Models for phenyl acetate show a strong dependence on pH, with base-catalyzed hydrolysis being a significant pathway in neutral to alkaline conditions. stanford.eduresearchgate.net The half-life due to this process would be highly dependent on the pH of the receiving water body.

Biodegradation: The catechol structure and its derivatives are generally susceptible to microbial degradation. nih.gov Predictive models would use data from analogous compounds to estimate the rate of aerobic and anaerobic biodegradation. The presence of acetate may also influence microbial activity. nih.govnih.gov

Photodegradation: The aromatic ring suggests potential for photodegradation, although this is often a slower process compared to hydrolysis and biodegradation for such compounds.

The table below conceptualizes the inputs and outputs for a predictive model aimed at estimating the environmental half-life of this compound.

Interactive Data Table: Conceptual Framework for Predictive Half-Life Modeling

| Model Input Parameter | Description | Relevance to Degradation | Estimated Output |

|---|---|---|---|

| Molecular Descriptors | Structural features (e.g., functional groups, molecular weight, logP) | Determines susceptibility to various degradation mechanisms. | Predicted Half-Life (t½) in different media (water, soil) |

| pH of Environment | Acidity or alkalinity of the water/soil matrix | Crucial for predicting the rate of abiotic ester hydrolysis. researchgate.net | pH-specific hydrolysis rate constant |

| Microbial Population Data | Density and type of microbial communities in soil/water | Determines the rate of biotic degradation. | Biodegradation rate constant |

Analytical Methodologies for Environmental Monitoring

The detection of this compound and its potential degradants in environmental samples relies on established analytical chemistry techniques for phenolic and other semi-volatile organic compounds. nih.gov Academic research methods focus on high sensitivity and selectivity.

Sample preparation is a critical first step to isolate and concentrate the analytes from complex matrices like water or soil. Solid-Phase Extraction (SPE) is a common and effective method for this purpose, using a sorbent material to capture the compounds of interest from a liquid sample before eluting them with a small volume of solvent. nih.gov

Following extraction, instrumental analysis is typically performed using chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred technique for the analysis of volatile and semi-volatile organic compounds. nih.gov The sample is vaporized and separated based on boiling point and polarity in the GC column, and then detected by the mass spectrometer, which provides structural information for confident identification.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating less volatile or thermally sensitive compounds. nih.gov When coupled with a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS), it offers robust separation and detection capabilities for a wide range of phenolic compounds. nih.govnih.gov

The following table summarizes the analytical methods applicable to the environmental monitoring of this compound.

Interactive Data Table: Analytical Methodologies

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Differential partitioning of compounds between a solid sorbent and a liquid sample. nih.gov | Sample preparation: extraction and concentration of analytes from water samples. | High recovery rates, reduced solvent usage compared to liquid-liquid extraction. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gas phase followed by detection based on mass-to-charge ratio. nih.gov | Quantification and identification of the parent compound and its more volatile degradants. | High sensitivity and selectivity, provides structural confirmation. |

Q & A

Basic: What are the standard synthetic routes for 1,2-Benzenediol, 4-ethenyl-, diacetate?

Methodological Answer:

The compound is typically synthesized via acetylation of the parent diol (1,2-benzenediol derivatives) using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). For substituted analogs, the ethenyl group at the 4-position can be introduced via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Heck reaction) prior to acetylation . Key steps include:

Protection of hydroxyl groups to prevent undesired side reactions.

Selective functionalization at the 4-position using ethenyl precursors.

Final acetylation under anhydrous conditions.

Characterization via NMR and HPLC is critical to confirm regiochemical purity.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify the ethenyl group (δ 5.0–6.5 ppm for vinyl protons) and acetate moieties (δ 1.8–2.1 ppm for methyl groups).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 222.19 (CHO) .

- Infrared (IR) Spectroscopy : Peaks at 1740–1760 cm confirm ester C=O stretching.

- X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Basic: What in vitro models are used to assess its toxicity?

Methodological Answer:

- Ames Test : Evaluates mutagenicity using Salmonella typhimurium strains.

- MTT Assay : Measures cytotoxicity in mammalian cell lines (e.g., HEK293 or HepG2).

- EC Determination : Acute toxicity in Daphnia magna or zebrafish embryos .

Dose-response curves are analyzed using software like GraphPad Prism.

Advanced: How does substituent position (ortho, meta, para) affect bioactivity?

Methodological Answer:

Structural analogs of 1,2-benzenediol derivatives show that:

- Ortho-substitution (e.g., hydroxyl or ethenyl groups) enhances antimicrobial activity due to improved redox cycling and membrane interaction.

- Para-substitution reduces activity by ~30% compared to ortho analogs.

- Meta-substitution often abolishes activity entirely (e.g., 1,3-benzenediol shows no antimicrobial effect) .

Table 1 : MIC Values for 1,2-Benzenediol Derivatives

| Microorganism | 1,2-Benzenediol (µg/mL) | 4-Chloro Derivative (µg/mL) |

|---|---|---|

| Listeria monocytogenes | 150 | 62.25 |

| Salmonella typhimurium | 62.25 | 31.25 |

| Data sourced from disk diffusion and broth microdilution assays . |

Advanced: How can stability studies be designed for this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition at 25–200°C.

- Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Incubate in buffers (pH 2–12) and quantify hydrolysis products (e.g., free diol) .

Storage recommendations: –20°C under inert gas (argon) to prevent oxidation.

Advanced: How to resolve contradictions in substituent-driven bioactivity data?

Methodological Answer:

Contradictions arise from differing microbial membrane composition or assay conditions. Mitigation strategies include:

Standardized Protocols : Use CLSI/MICRO guidelines for antimicrobial assays.

QSAR Modeling : Correlate substituent electronegativity/logP with bioactivity.

Metabolomic Profiling : Identify microbial metabolic shifts via LC-MS .

For example, 4-ethenyl groups may enhance lipophilicity, improving Gram-negative bacterial penetration.

Advanced: What mechanistic insights exist for its antioxidant activity?

Methodological Answer:

The diacetate group stabilizes the phenolic hydroxyls, enabling radical scavenging. Key assays:

- DPPH/ABTS Assays : Quantify radical quenching capacity (IC values).

- ROS Inhibition : Measure suppression of HO or superoxide in cell models.

- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials (e.g., E ≈ 0.5 V vs. Ag/AgCl) .

Synergy with ascorbic acid or tocopherols is explored via isobolographic analysis.

Advanced: How can computational modeling optimize its derivatives?

Methodological Answer:

- Docking Simulations : Predict binding to microbial enzymes (e.g., dihydrofolate reductase).

- MD Simulations : Assess membrane permeability (logP ~2.5 calculated via ChemAxon).

- DFT Calculations : Evaluate electron distribution for redox activity .

Validated against experimental IC or MIC data to refine predictive models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.